Cas no 396720-81-3 (4-ethoxy-N-2-(4-methylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide)

4-ethoxy-N-2-(4-methylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide Chemical and Physical Properties
Names and Identifiers
-
- 4-ethoxy-N-2-(4-methylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide
- 4-ethoxy-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
- SR-01000445119-1
- 396720-81-3
- 4-ethoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
- AKOS024599662
- Oprea1_213723
- F0778-0122
- EU-0039565
- SR-01000445119
- 4-ethoxy-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
-
- Inchi: 1S/C21H21N3O2S/c1-3-26-17-10-6-15(7-11-17)21(25)22-20-18-12-27-13-19(18)23-24(20)16-8-4-14(2)5-9-16/h4-11H,3,12-13H2,1-2H3,(H,22,25)
- InChI Key: QQYVOFGYMMJDEA-UHFFFAOYSA-N
- SMILES: S1CC2C(C1)=C(NC(C1C=CC(=CC=1)OCC)=O)N(C1C=CC(C)=CC=1)N=2
Computed Properties
- Exact Mass: 379.13544809g/mol
- Monoisotopic Mass: 379.13544809g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 27
- Rotatable Bond Count: 5
- Complexity: 504
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 81.4Ų
- XLogP3: 3.8
4-ethoxy-N-2-(4-methylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0778-0122-10μmol |
4-ethoxy-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide |
396720-81-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0778-0122-20μmol |
4-ethoxy-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide |
396720-81-3 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0778-0122-5μmol |
4-ethoxy-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide |
396720-81-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0778-0122-4mg |
4-ethoxy-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide |
396720-81-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0778-0122-30mg |
4-ethoxy-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide |
396720-81-3 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0778-0122-10mg |
4-ethoxy-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide |
396720-81-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0778-0122-50mg |
4-ethoxy-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide |
396720-81-3 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0778-0122-40mg |
4-ethoxy-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide |
396720-81-3 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0778-0122-2μmol |
4-ethoxy-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide |
396720-81-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0778-0122-20mg |
4-ethoxy-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide |
396720-81-3 | 90%+ | 20mg |
$99.0 | 2023-05-17 |
4-ethoxy-N-2-(4-methylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide Related Literature
-
Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
-
Ye-Yun Zhang,Xi-Wen He,Wen-You Li RSC Adv., 2015,5, 71030-71034
-
Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
-
4. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
Additional information on 4-ethoxy-N-2-(4-methylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide
Professional Introduction to Compound with CAS No. 396720-81-3 and Product Name: 4-ethoxy-N-2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-cpyrazol-3-yl]benzamide
Compound with the CAS number 396720-81-3 and the product name 4-ethoxy-N-2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-cpyrazol-3-yl]benzamide represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this compound incorporates several key functional groups and motifs that contribute to its unique chemical properties and biological interactions.
The thieno[3,4-cpyrazol-3-yl]benzamide core of this molecule is particularly noteworthy. Thiophene derivatives are well-known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The integration of a thiophene ring with a pyrazole moiety enhances the compound's ability to interact with biological targets, making it a promising candidate for further investigation. The 4-methylphenyl substituent at the N-2 position further modulates the electronic properties of the molecule, influencing its reactivity and binding affinity.
Recent research in the field of medicinal chemistry has highlighted the importance of heterocyclic compounds in drug discovery. These molecules often exhibit high binding affinity and selectivity towards biological targets, making them ideal candidates for developing new therapeutic agents. The benzamide group in this compound is another critical feature that contributes to its pharmacological potential. Benzamides are known to be bioisosteres of carboxylic acids and amides, often enhancing drug-like properties such as solubility and metabolic stability.
The ethoxy group at the 4-position of the benzamide moiety plays a crucial role in modulating the pharmacokinetic properties of the compound. Ethoxy substitution is frequently employed in drug design to improve solubility and reduce lipophilicity, thereby enhancing oral bioavailability. This feature is particularly important in pharmaceutical development, where achieving optimal drug delivery is essential for therapeutic efficacy.
In terms of biological activity, preliminary studies on derivatives of thieno[3,4-cpyrazol-3-yl]benzamide have shown promising results in various disease models. For instance, some analogs have demonstrated significant anti-inflammatory effects by inhibiting key pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, certain derivatives have exhibited potent antitumor activity by targeting critical pathways involved in cancer cell proliferation and survival.
The synthesis of 4-ethoxy-N-2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-cpyrazol-3-yl]benzamide involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The introduction of the thiophene ring into the pyrazole framework necessitates careful selection of starting materials and catalysts to achieve optimal regioselectivity. Advanced synthetic techniques such as transition metal catalysis and flow chemistry have been employed to streamline the synthesis process and improve scalability.
The pharmacological evaluation of this compound has been conducted using both in vitro and in vivo models. In cell-based assays, it has shown potential inhibitory activity against various enzymes and receptors relevant to inflammatory diseases. Animal models have further supported these findings by demonstrating significant reductions in disease symptoms following administration of this compound. These preclinical results are encouraging and warrant further investigation into its therapeutic potential.
One of the most exciting aspects of this compound is its potential for structure-based drug design. High-resolution crystal structures obtained from X-ray crystallography have provided valuable insights into its binding mode with biological targets. These structural data are being used to guide the development of more potent derivatives by identifying key interactions and areas for optimization.
The role of computational chemistry in studying this compound cannot be overstated. Molecular modeling techniques such as molecular dynamics simulations and quantum mechanical calculations have been employed to predict binding affinities and understand molecular interactions at an atomic level. These computational approaches complement experimental data by providing rapid screening of potential analogs and identifying lead compounds for further development.
Future directions for research on 4-ethoxy-N-2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-cpyrazol-3-yl]benzamide include exploring its mechanism of action in greater detail. Understanding how this compound interacts with biological targets at a molecular level will provide critical insights into its therapeutic effects and help identify potential side effects or off-target interactions.
Additionally, efforts are underway to develop novel synthetic routes that improve efficiency and sustainability. Green chemistry principles are being incorporated into these synthetic strategies to minimize waste generation and reduce environmental impact. Such approaches align with broader industry trends toward sustainable pharmaceutical manufacturing.
The development of new therapeutic agents remains a cornerstone of modern medicine, and compounds like 396720-81-3 represent significant progress in this endeavor. By leveraging advances in synthetic chemistry, computational biology, and pharmacology, researchers are paving the way for more effective treatments for a wide range of diseases.
396720-81-3 (4-ethoxy-N-2-(4-methylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide) Related Products
- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)
- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)
- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)
- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)
- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)




